![molecular formula C11H9ClN2O2 B13721242 (4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a methylene bridge linked to a methylpyridinyl group, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a condensation reaction with a suitable aldehyde or ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the pyridinyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced isoxazole or pyridinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
作用机制
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target molecules.
相似化合物的比较
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Deoxycorticosterone-like Compounds: Synthetic compounds with biological activity similar to deoxycorticosterone.
Uniqueness:
Structural Uniqueness: The combination of the isoxazole ring, chloromethyl group, and methylpyridinyl group provides unique chemical properties.
Functional Uniqueness:
This detailed article provides a comprehensive overview of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3/b9-5+ |
InChI 键 |
WUSQFNASQZRRHX-WEVVVXLNSA-N |
手性 SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=NOC2=O)CCl |
规范 SMILES |
CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



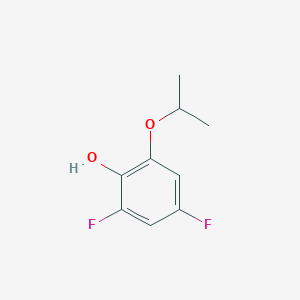
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)

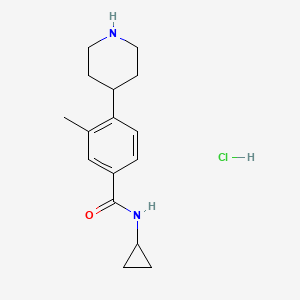
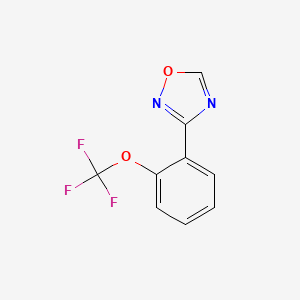
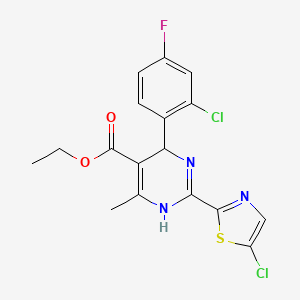
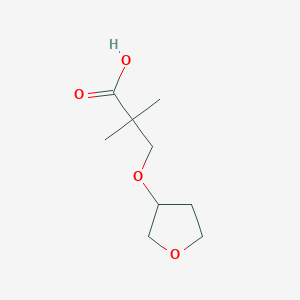
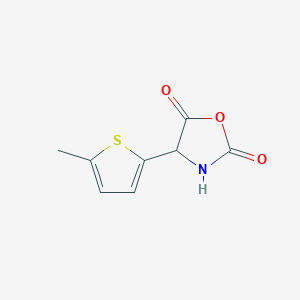
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)



![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
